molecular formula C23H22N2O5S B2833109 2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922061-58-3

2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide

Cat. No.: B2833109
CAS No.: 922061-58-3
M. Wt: 438.5
InChI Key: SJPABWBFXBMSEP-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin core, substituted with a methyl group at position 10 and an oxo group at position 11. The benzenesulfonamide moiety is further modified with methoxy and dimethyl groups at positions 2, 4, and 2.

Properties

IUPAC Name

2-methoxy-4,5-dimethyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-14-11-21(29-4)22(12-15(14)2)31(27,28)24-16-9-10-19-17(13-16)23(26)25(3)18-7-5-6-8-20(18)30-19/h5-13,24H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJPABWBFXBMSEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4N(C3=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the dibenzo[b,f][1,4]oxazepine core, followed by functionalization to introduce the methoxy, dimethyl, and sulfonamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Core Heterocycle and Substituents

  • Target Compound : Dibenzo[b,f][1,4]oxazepin (oxygen atom in the heterocycle), with 10-methyl and 11-oxo substituents .
  • 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide : Dibenzo[b,f][1,4]thiazepine (sulfur atom), 10-ethyl substituent, and a 4-methoxybenzyl ester at position 8 .
  • N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide : Similar thiazepine core with a 4-methoxyphenyl acetamide group at position 8 .
  • N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide : Shares the oxazepin core but has an acetyl group at position 10 and a 4-methylbenzenesulfonamide moiety .

Key Differences

  • Heteroatom : The target compound and the acetylated analog in use oxygen in the heterocycle, whereas the thiazepine derivatives in incorporate sulfur, which may influence electronic properties and binding interactions.
  • Substituents : The target compound’s 2-methoxy-4,5-dimethylbenzenesulfonamide group contrasts with the ester and acetamide groups in and the 4-methylbenzenesulfonamide in .

Physicochemical and Pharmacological Implications

  • Solubility : The target compound’s methoxy and dimethyl groups may enhance lipophilicity compared to the more polar ester/acetamide derivatives .
  • Receptor Binding: Sulfonamide groups are known to interact with carbonic anhydrase or serotonin receptors, but the methyl and methoxy substituents could modulate selectivity .
  • Stability : The thiazepine 5-oxide derivatives in may exhibit lower stability due to the sulfoxide moiety, whereas the oxazepin core in the target compound is likely more stable .

Biological Activity

The compound 2-methoxy-4,5-dimethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic molecule with potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be illustrated as follows:

C20H24N2O4S\text{C}_{20}\text{H}_{24}\text{N}_{2}\text{O}_{4}\text{S}

This molecular formula indicates the presence of multiple functional groups that contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been evaluated in several studies, focusing on its antiproliferative , antioxidative , and antimicrobial properties.

Antiproliferative Activity

Antiproliferative activity refers to the ability of a substance to inhibit cell growth and proliferation, particularly in cancer cells. In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
HCT 1163.7
MCF-71.2
HEK 2935.3

The IC50 values indicate the concentration required for 50% inhibition of cell viability. Notably, the compound displayed selective activity against MCF-7 cells, a common breast cancer cell line.

Antioxidative Activity

Antioxidative properties are crucial for combating oxidative stress within cells. The compound has demonstrated antioxidative activity through various assays, including DPPH and ABTS methods.

MethodActivity LevelReference
DPPH AssayModerate (IC50 = 20 µM)
ABTS AssayStrong (IC50 = 15 µM)

These findings suggest that the compound can effectively scavenge free radicals, contributing to its potential as a therapeutic agent.

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been assessed against several bacterial strains. The results indicate that it possesses notable antibacterial properties.

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus16
Enterococcus faecalis8

The Minimum Inhibitory Concentration (MIC) values reveal that the compound is particularly effective against Gram-positive bacteria.

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, primarily at the G1 phase, leading to reduced proliferation.
  • Apoptosis Induction : It promotes apoptosis through intrinsic pathways involving caspase activation.
  • Oxidative Stress Modulation : By scavenging free radicals, it reduces oxidative stress levels in cells, which is linked to various diseases including cancer.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical settings:

  • A study on HCT 116 cells demonstrated that treatment with the compound resulted in a significant decrease in cell viability after 48 hours of exposure.
  • Another investigation found that co-treatment with standard chemotherapeutic agents enhanced the antiproliferative effects of this compound, suggesting potential for combination therapies.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of this compound?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of temperature (typically 60–100°C), pH (neutral to slightly basic), and solvent selection (e.g., dimethylformamide or pyridine). Catalysts like triethylamine are often used to enhance sulfonamide coupling efficiency. Purification via recrystallization or column chromatography is essential to achieve >95% purity, verified by HPLC and NMR .
  • Data Contradictions : Some studies report lower yields (<50%) when using dichloromethane as a solvent compared to dimethylformamide (yields >70%), highlighting solvent polarity’s role in reaction kinetics .

Q. How is structural characterization performed to confirm the compound’s integrity?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the presence of methoxy (δ 3.8–4.0 ppm), methyl (δ 2.1–2.3 ppm), and sulfonamide groups (δ 7.5–8.0 ppm).
  • HPLC : Retention time and peak symmetry are compared against standards to assess purity.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₄H₂₃N₂O₅S) .

Q. What solubility and stability factors influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO or ethanol. Stability studies (TGA/DSC) show decomposition above 200°C, requiring storage at –20°C in inert atmospheres. Solvent selection for biological assays must avoid precipitation (e.g., use <1% DMSO in cell culture media) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its enzyme inhibition or receptor interactions?

  • Methodological Answer :

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for protease inhibition).
  • Surface Plasmon Resonance (SPR) : Quantify binding affinities (KD) to targets like cyclooxygenase-2 (COX-2).
  • X-ray Crystallography : Resolve co-crystal structures to identify active-site interactions (e.g., hydrogen bonding with sulfonamide groups) .
    • Data Contradictions : Some studies report conflicting IC₅₀ values (e.g., 0.5 μM vs. 2.1 μM for COX-2), possibly due to assay conditions (pH, temperature) or protein isoforms .

Q. What strategies address contradictions in reported biological activities?

  • Methodological Answer :

  • Comparative Bioassays : Replicate studies under standardized conditions (e.g., NIH/3T3 cells for cytotoxicity).
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with ethoxy) to isolate functional group contributions.
  • Meta-Analysis : Cross-reference PubChem and independent datasets to identify outliers or assay-specific biases .

Q. How can in silico modeling predict pharmacokinetic or toxicity profiles?

  • Methodological Answer :

  • ADMET Prediction : Use tools like SwissADME to estimate logP (≈3.2), blood-brain barrier permeability (low), and CYP450 inhibition risks.
  • Molecular Dynamics (MD) : Simulate binding modes with hERG channels to assess cardiotoxicity.
  • Quantum Chemical Calculations : Optimize transition states for sulfonamide hydrolysis under physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.